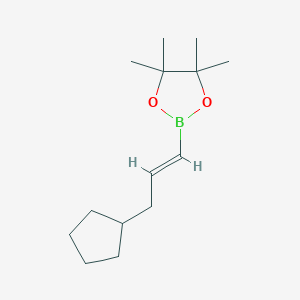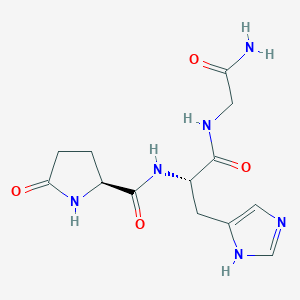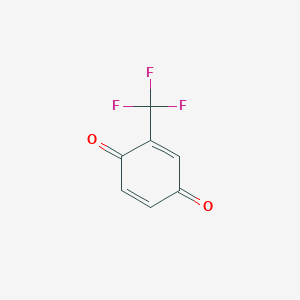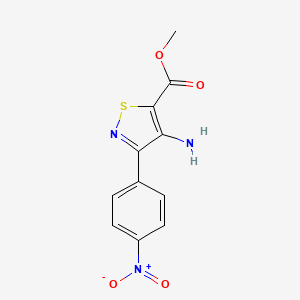
2,5-二氯-3-(三氟甲基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-3-(trifluoromethyl)aniline (DC3TA) is an organic compound with the molecular weight of 230.02 g/mol . It has been used in a variety of scientific research applications.
Synthesis Analysis
The synthesis of DC3TA involves a series of chemical reactions, starting from 3,5-Bis-(trifluoromethyl)benzene. The compound also serves as a monodentate transient directing group in palladium-catalyzed reactions.Molecular Structure Analysis
The unique structure of DC3TA, influenced by the chlorine and trifluoromethyl groups, offers insights into molecular vibrational characteristics. The InChI Key of DC3TA is VYVZNQXTBHGTEN-UHFFFAOYSA-N .Chemical Reactions Analysis
DC3TA serves as an intermediate in the synthesis of highly efficient and low toxic pesticides and new herbicides. It is also pivotal in the synthetic process of novel pesticides like Bistrifluron.科学研究应用
2,5-二氯-3-(三氟甲基)苯胺:科学研究应用:
药理学
农业
化学合成
作用机制
Target of Action
It’s known that compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, which can lead to a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Result of Action
It’s known that the compound can cause severe skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloro-3-(trifluoromethyl)aniline. For instance, the compound is considered hazardous and can cause severe skin burns and eye damage . Therefore, it’s crucial to handle it with suitable protective clothing and avoid creating dust .
安全和危害
生化分析
Biochemical Properties
2,5-Dichloro-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It serves as an intermediate in the synthesis of highly efficient and low-toxic pesticides and new herbicides. The compound interacts with various enzymes and proteins, including those involved in the synthesis of Ubrogepant, a medication for acute migraine, and Travoprost, a prostaglandin F receptor agonist for glaucoma treatment. These interactions are crucial for the compound’s role in pharmacological applications.
Cellular Effects
2,5-Dichloro-3-(trifluoromethyl)aniline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for its role in developing new herbicides and pesticides, as well as its applications in pharmacology.
Molecular Mechanism
The molecular mechanism of 2,5-Dichloro-3-(trifluoromethyl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound serves as a monodentate transient directing group in palladium-catalyzed reactions, which is pivotal in the synthetic process of novel pesticides like Bistrifluron. These interactions at the molecular level are crucial for the compound’s biochemical properties and applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichloro-3-(trifluoromethyl)aniline change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function observed in in vitro or in vivo studies . Understanding these temporal effects is crucial for optimizing the compound’s applications in scientific research.
Dosage Effects in Animal Models
The effects of 2,5-Dichloro-3-(trifluoromethyl)aniline vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, while at higher dosages, it can cause toxic or adverse effects. These dosage-dependent effects are essential for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
2,5-Dichloro-3-(trifluoromethyl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, which are crucial for the compound’s role in biochemical reactions and its applications in pharmacology and agriculture.
Transport and Distribution
The transport and distribution of 2,5-Dichloro-3-(trifluoromethyl)aniline within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are essential for its activity and function in various applications.
Subcellular Localization
The subcellular localization of 2,5-Dichloro-3-(trifluoromethyl)aniline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for the compound’s activity and function in biochemical reactions and its applications in scientific research.
属性
IUPAC Name |
2,5-dichloro-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVZNQXTBHGTEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546354 |
Source


|
| Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103995-81-9 |
Source


|
| Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)






![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)



